Cas no 1153401-02-5 (2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid)

2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid
- 2-(4-sulfamoylpyrazol-1-yl)acetic acid
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- インチ: 1S/C5H7N3O4S/c6-13(11,12)4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)(H2,6,11,12)
- InChIKey: MELFTMQIKRPKGQ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=NN(CC(=O)O)C=1)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 205.016
- どういたいしつりょう: 205.016
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 124
- 疎水性パラメータ計算基準値(XlogP): -1.5
2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-60514-5.0g |
2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid |
1153401-02-5 | 95.0% | 5.0g |
$908.0 | 2025-02-20 | |
TRC | B535840-50mg |
2-(4-Sulfamoyl-1H-pyrazol-1-yl)acetic Acid |
1153401-02-5 | 50mg |
$ 70.00 | 2022-06-07 | ||
TRC | B535840-250mg |
2-(4-Sulfamoyl-1H-pyrazol-1-yl)acetic Acid |
1153401-02-5 | 250mg |
$ 275.00 | 2022-06-07 | ||
Aaron | AR01A8R5-50mg |
2-(4-Sulfamoyl-1H-pyrazol-1-yl)acetic acid |
1153401-02-5 | 95% | 50mg |
$98.00 | 2025-02-09 | |
Aaron | AR01A8R5-250mg |
2-(4-Sulfamoyl-1H-pyrazol-1-yl)acetic acid |
1153401-02-5 | 95% | 250mg |
$185.00 | 2025-02-09 | |
A2B Chem LLC | AV56421-5g |
2-(4-Sulfamoyl-1h-pyrazol-1-yl)acetic acid |
1153401-02-5 | 95% | 5g |
$991.00 | 2024-04-20 | |
1PlusChem | 1P01A8IT-1g |
2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid |
1153401-02-5 | 95% | 1g |
$444.00 | 2025-03-04 | |
A2B Chem LLC | AV56421-250mg |
2-(4-Sulfamoyl-1h-pyrazol-1-yl)acetic acid |
1153401-02-5 | 95% | 250mg |
$158.00 | 2024-04-20 | |
A2B Chem LLC | AV56421-1g |
2-(4-Sulfamoyl-1h-pyrazol-1-yl)acetic acid |
1153401-02-5 | 95% | 1g |
$366.00 | 2024-04-20 | |
1PlusChem | 1P01A8IT-5g |
2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid |
1153401-02-5 | 95% | 5g |
$1178.00 | 2025-03-04 |
2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid 関連文献
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acidに関する追加情報
Introduction to Compound CAS No. 115340-02-5: 2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic Acid
2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid, identified by the CAS registry number 115340-02-5, is a significant compound in the field of organic chemistry, particularly in drug discovery and development. This compound has garnered attention due to its unique structural features and potential applications in various therapeutic areas.
The molecular structure of 2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid consists of a pyrazole ring substituted with a sulfamoyl group at the 4-position and an acetic acid moiety at the 1-position. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its stability and ability to participate in hydrogen bonding, which enhances its bioavailability and pharmacokinetic properties.
Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel drugs targeting various diseases, including cancer, inflammation, and infectious diseases. For instance, researchers have explored its role as a potential anti-tumor agent by investigating its ability to inhibit specific enzymes or pathways involved in cancer progression.
The synthesis of CAS No. 115340-02-5 involves a multi-step process that typically begins with the preparation of the pyrazole ring followed by substitution reactions to introduce the sulfamoyl and acetic acid groups. The optimization of these steps has been a focus of recent research to improve yield and purity, ensuring scalability for potential large-scale production.
In terms of biological activity, 2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid has shown promising results in preclinical studies. For example, it has demonstrated potent inhibitory effects against certain kinases, which are key players in signaling pathways associated with cancer cell proliferation and survival. Additionally, its ability to modulate immune responses makes it a candidate for immunotherapeutic applications.
The pharmacokinetic profile of this compound is another area of active research. Studies have shown that it exhibits favorable absorption and distribution properties, which are critical for its effectiveness as an oral or parenteral drug delivery system. Furthermore, its metabolic stability and excretion pathways are being investigated to optimize dosing regimens and minimize adverse effects.
In conclusion, CAS No. 115340-02-5, or 2-(4-sulfamoyl-1H-pyrazol-1-yl)acetic acid, represents a promising compound with diverse applications in the pharmaceutical industry. Its unique chemical structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a valuable tool in the quest for innovative therapeutic solutions.
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